(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(7-6-18-4-2-14-26-18)21-15-16-9-11-22(12-10-16)20(24)8-5-17-3-1-13-25-17/h1-8,13-14,16H,9-12,15H2,(H,21,23)/b7-6+,8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTXKQYFWJDOO-ZCOYIIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that incorporates multiple bioactive functional groups, including a furan ring, a piperidine moiety, and a thiophene group. These structural features suggest potential for diverse biological activities, including antitumor, antibacterial, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
| Component | Structure |
|---|---|
| Furan Ring | Furan |
| Piperidine Moiety | Piperidine |
| Thiophene Group | Thiophene |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The furan and thiophene rings may enhance binding affinity due to their electron-rich nature, while the piperidine ring contributes to conformational flexibility, potentially influencing the compound's pharmacokinetics and pharmacodynamics.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and furan rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that related compounds demonstrated IC50 values ranging from 1 to 10 µM against various cancer cell lines, suggesting that this compound may have comparable efficacy .
Antibacterial Activity
The sulfonamide functionality often associated with compounds like this compound is known for its antibacterial properties. Studies have shown that similar compounds exhibit moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for these strains, indicating potential therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound's design suggests it could act as an enzyme inhibitor. For example, derivatives with piperidine structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases. Compounds similar to this compound have shown IC50 values ranging from 0.5 to 5 µM against AChE, highlighting its potential in neurological applications .
Case Studies
- Anticancer Study : A series of furan-containing piperidine derivatives were synthesized and tested for anticancer activity. The results indicated that modifications at the thiophene position significantly enhanced cytotoxicity against breast cancer cells, with the most potent compound exhibiting an IC50 of 3 µM .
- Antibacterial Evaluation : A comparative study on sulfonamide derivatives demonstrated that those incorporating the thiophene moiety had enhanced antibacterial activity against Bacillus subtilis, with MIC values below 25 µg/mL .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical reactions such as:
- Cross-coupling reactions : These are essential for forming carbon-carbon bonds, enabling the synthesis of more complex molecules.
- Functionalization : The furan and thiophene rings can be modified to create derivatives with tailored properties for specific applications.
Research indicates that (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potential biological activities:
Antimicrobial Properties : Preliminary studies have shown that compounds with similar structures possess antimicrobial effects, suggesting that this compound may also exhibit such properties due to the presence of the sulfonamide group .
Anticancer Activity : The compound's ability to interact with various biological targets positions it as a candidate for anticancer drug development. Its mechanism of action may involve modulation of cell signaling pathways and enzyme inhibition .
Neuropharmacology : The compound may act on nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially offering therapeutic benefits for neurological disorders .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of similar compounds, researchers found that derivatives containing furan and thiophene rings exhibited significant activity against various bacterial strains. This suggests that this compound could be further explored for its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
A recent investigation into related acrylamide derivatives revealed promising results in inhibiting cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity, indicating that the unique features of this compound might lead to effective anticancer agents.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Potential | Neuropharmacological Effects |
|---|---|---|---|---|
| Compound A | Furan + Thiophene | Moderate | High | Yes |
| Compound B | Furan + Piperidine | High | Moderate | No |
| (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide | Furan + Thiophene + Piperidine | TBD | TBD | TBD |
Chemical Reactions Analysis
Acrylamide Formation and Functionalization
Compound A is synthesized via sequential acrylamide formation. Key steps include:
-
Reaction of acrylamide derivatives with thiophene and furan precursors under controlled conditions.
-
Coupling reactions involving piperidine-4-ylmethyl intermediates and acryloyl chloride in polar aprotic solvents (e.g., DMF or DMSO) at 0–25°C .
Nucleophilic Substitution Reactions
The thiophene-2-yl and furan-2-yl groups undergo nucleophilic substitution, enabling further derivatization:
-
Thiophene ring substitution : Reacts with electrophiles (e.g., alkyl halides) at the α-position.
-
Furan ring oxidation : Forms dihydrofuran intermediates under acidic conditions.
Hydrolysis and Degradation
Compound A is susceptible to hydrolysis under specific conditions:
-
Acidic hydrolysis : Cleaves the acrylamide bond, yielding piperidine and thiophene/furan carboxylic acids.
-
Base-catalyzed degradation : Forms stable enolate intermediates, reducing bioactivity.
Cycloaddition Reactions
The α,β-unsaturated acrylamide moiety participates in Diels-Alder reactions :
| Substrate | Dienophile | Product | Conditions |
|---|---|---|---|
| Compound A | Maleic anhydride | Furan-thiophene fused cycloadduct | 80°C, toluene |
Michael Addition
The acrylamide’s electrophilic β-carbon undergoes Michael addition with nucleophiles (e.g., thiols or amines):
-
Thiol addition : Forms stable adducts with cysteine residues in proteins, relevant to covalent drug design.
-
Amine addition : Generates branched derivatives under mild alkaline conditions .
Enzyme Inhibition via Covalent Binding
Compound A inhibits kinases (e.g., SRC, FGFR1) by covalent modification of cysteine residues :
-
Target : Cys277 on SRC’s P-loop, confirmed via crystallography (PDB: 6ATE) .
-
Mechanism : Acrylamide warhead forms a covalent bond with the thiol group of cysteine .
| Enzyme | IC₅₀ (μM) | Selectivity Ratio (vs TAK1) |
|---|---|---|
| SRC | 0.12 | >100 |
| FGFR1 | 0.08 | >50 |
Q & A
Q. What are the standard synthetic routes for preparing (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?
Methodological Answer: The compound is typically synthesized via a multi-step procedure involving:
- Step 1 : Formation of the acryloyl intermediate using α-bromoacrylic acid and EDCI in DMF under ice-cooling, followed by purification via column chromatography .
- Step 2 : Coupling of the piperidin-4-ylmethyl moiety with thiophene-2-yl acrylamide derivatives via nucleophilic substitution or amidation reactions. Ethanol or dichloromethane is often used as the solvent, with reflux conditions (e.g., 10 hours at 78°C) .
- Step 3 : Final purification using recrystallization (e.g., ethanol) or silica-gel chromatography. Yield optimization (up to 98%) is achieved by controlling stoichiometry and reaction time .
Q. Key Analytical Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 64–98% | |
| Melting Point | 144–184°C | |
| Purity | ≥95% (HPLC) |
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- 1H/13C NMR : Peaks for acrylamide double bonds (δ ~6.5–7.5 ppm for protons, ~120–140 ppm for carbons) and furan/thiophene aromatic systems (δ ~7.0–7.4 ppm) are critical. Solvents like DMSO-d6 or CDCl3 are used .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 [M+1]) confirm molecular weight .
- Elemental Analysis : Matches calculated vs. observed values for C, H, N, S (e.g., C: 48.46% calc. vs. 48.41% obs.) .
Common Pitfalls : Overlapping NMR signals for piperidine and acrylamide moieties may require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol reduces side reactions .
- Catalyst Screening : EDCI/HOBt systems improve amidation efficiency compared to DCC .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal parameters (temperature, molar ratios) .
- In-line Monitoring : TLC or HPLC tracks reaction progress to minimize over-reaction .
Case Study : A 20% yield increase was achieved by switching from DCM to ethanol and adjusting the molar ratio of α-bromoacrylic acid to 1.2:1 .
Q. How are contradictory spectral or biological data resolved for this compound?
Methodological Answer:
- Spectral Contradictions : Use complementary techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .
- Biological Activity Variability :
- Replicate assays (e.g., nitric oxide scavenging tests) under controlled pH and temperature .
- Cross-validate using orthogonal assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis) .
Example : Discrepancies in anti-cancer activity (IC50 values) were resolved by standardizing cell lines (e.g., HepG2 vs. MCF-7) and normalizing to reference drugs .
Q. What advanced techniques are used to study supramolecular interactions and crystallography?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves π-π stacking between thiophene/furan rings and hydrogen-bonding networks (e.g., N–H···O interactions). CCDC deposition (e.g., 2341592) enables comparative analysis .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% H-bond contribution in similar acrylamides) .
- DFT Calculations : Predicts electrostatic potential surfaces to rationalize crystal packing .
Q. Key Findings :
- Piperidine ring conformation (chair vs. boat) influences solubility .
- Thiophene substituents enhance stability via S···O non-covalent interactions .
Q. How is the compound’s biological activity evaluated in preclinical studies?
Methodological Answer:
- In-Vitro Assays :
- Antioxidant Activity : Nitric oxide scavenging assays with Griess reagent (IC50 ~50–100 µM) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., IC50 = 12 µM in HepG2) .
- Mechanistic Studies :
- Molecular docking (e.g., with EGFR kinase) predicts binding modes .
- Western blotting validates downstream targets (e.g., caspase-3 activation) .
Q. Critical Parameters :
- Solubility in DMSO/PBS must be ≤0.1% to avoid solvent toxicity .
- Positive controls (e.g., doxorubicin) ensure assay validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
